Extended Blood Retention of ⁶⁸Ga-FSDD0I Versus ⁶⁸Ga-FAPI-04
⁶⁸Ga-FSDD0I demonstrates significantly prolonged blood retention compared to the widely used FAP inhibitor ⁶⁸Ga-FAPI-04, as well as its structural analogs ⁶⁸Ga-FSDD1I and ⁶⁸Ga-FSDD3I [1]. This pharmacokinetic advantage is attributed to the albumin-binding moiety engineered into the FSDD0I scaffold, which slows renal clearance and extends circulatory half-life [1].
| Evidence Dimension | Blood retention (relative) |
|---|---|
| Target Compound Data | Longer blood retention |
| Comparator Or Baseline | ⁶⁸Ga-FAPI-04, ⁶⁸Ga-FSDD1I, ⁶⁸Ga-FSDD3I |
| Quantified Difference | Qualitatively longer; quantitative half-life extension not reported in abstract |
| Conditions | PET imaging in human hepatocellular carcinoma patient-derived xenografts (HCC-PDXs) mouse models |
Why This Matters
Extended blood retention is critical for achieving higher tumor uptake and enabling effective radionuclide therapy with ¹⁷⁷Lu.
- [1] Meng L, et al. J Med Chem. 2022;65(12):8245-8257. View Source
